

physical and chemical properties of 4-Bromo-2-(difluoromethyl)-thiophene

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Compound of Interest

Compound Name: 4-Bromo-2-(difluoromethyl)-thiophene

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An In-depth Technical Guide to **4-Bromo-2-(difluoromethyl)-thiophene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(difluoromethyl)-thiophene is a halogenated and fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a difluoromethyl group on a thiophene core, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The difluoromethyl group, a bioisostere for hydroxyl or thiol groups, can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design. This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of **4-Bromo-2-(difluoromethyl)-thiophene**, along with detailed experimental protocols and safety information.

Physical and Chemical Properties

4-Bromo-2-(difluoromethyl)-thiophene is typically encountered as a substance for research and development purposes.^[1] Its core structure consists of a five-membered thiophene ring

substituted at the C4 position with a bromine atom and at the C2 position with a difluoromethyl group.

Table 1: Physical and Chemical Property Summary

Property	Value	Source
CAS Number	627526-93-6	[2][3][4]
Molecular Formula	C ₅ H ₃ BrF ₂ S	[2][3][4]
Molecular Weight	213.04 g/mol	[4][5]
IUPAC Name	4-bromo-2-(difluoromethyl)thiophene	[3]
Density	~1.7 g/mL (Predicted)	[2]
Boiling Point	~207.1 °C at 760 mmHg (Predicted)	[2]
Melting Point	16.30 °C (Predicted)	[2]
SMILES	<chem>C1=C(SC=C1Br)C(F)F</chem>	[3]
InChI	InChI=1S/C5H3BrF2S/c6-3-1-4(5(7)8)9-2-3/h1-2,5H	[3]
Purity	≥95% - 98% (Typical, by HPLC)	[1][5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-Bromo-2-(difluoromethyl)-thiophene**. While a comprehensive public database of its spectra is limited, expected characteristics can be inferred from the analysis of similar thiophene derivatives.[6][7][8]

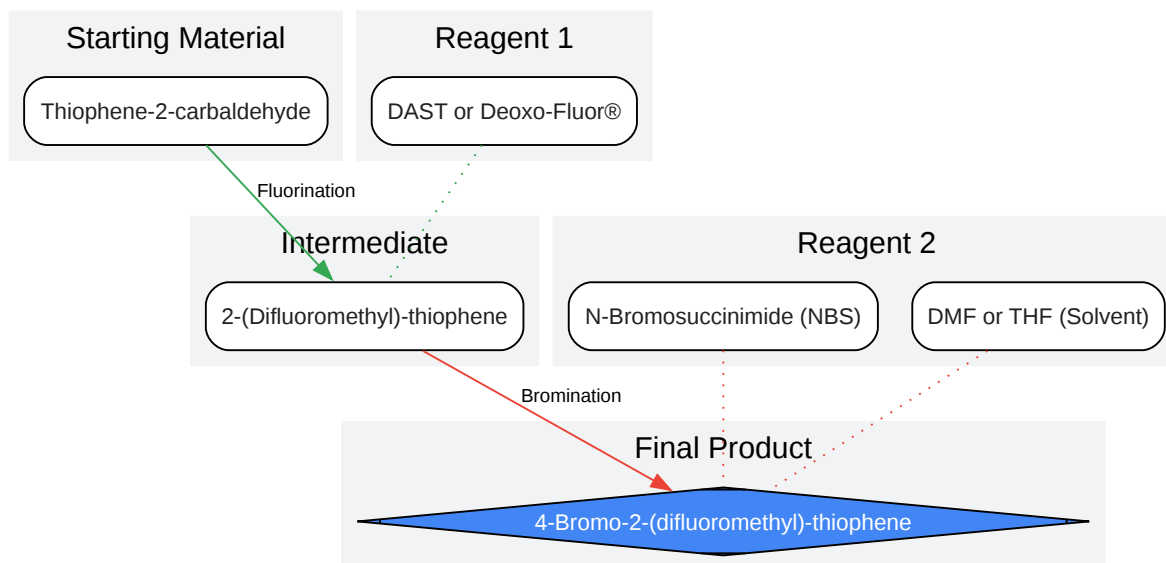
Table 2: Predicted Spectroscopic Characteristics

Technique	Expected Observations
^1H NMR	Two distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. A triplet in the region of δ 6.5-7.5 ppm for the proton of the CHF_2 group due to coupling with the two fluorine atoms.
^{13}C NMR	Five distinct carbon signals are expected. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling. The carbon attached to the bromine will also be identifiable.
^{19}F NMR	A doublet corresponding to the two equivalent fluorine atoms of the CHF_2 group, coupled to the adjacent proton.
FT-IR (cm^{-1})	C-H stretching (aromatic) $\sim 3100\text{ cm}^{-1}$. C=C stretching (ring) in the $1400\text{-}1600\text{ cm}^{-1}$ region. [9] C-Br stretching typically below 600 cm^{-1} . Strong C-F stretching bands are expected in the $1000\text{-}1200\text{ cm}^{-1}$ region. C-S stretching modes are typically observed between $600\text{-}850\text{ cm}^{-1}$. [8]
Mass Spec. (MS)	The molecular ion peak $[\text{M}]^+$ would show a characteristic isotopic pattern for a compound containing one bromine atom (^{79}Br and ^{81}Br in $\sim 1:1$ ratio), appearing at m/z 212 and 214.

Synthesis and Reactivity

The synthesis of **4-Bromo-2-(difluoromethyl)-thiophene** is not widely detailed in public literature, but a logical synthetic pathway can be proposed based on established organofluorine and heterocyclic chemistry principles. A plausible approach involves the difluoromethylation of a suitable thiophene precursor followed by selective bromination.

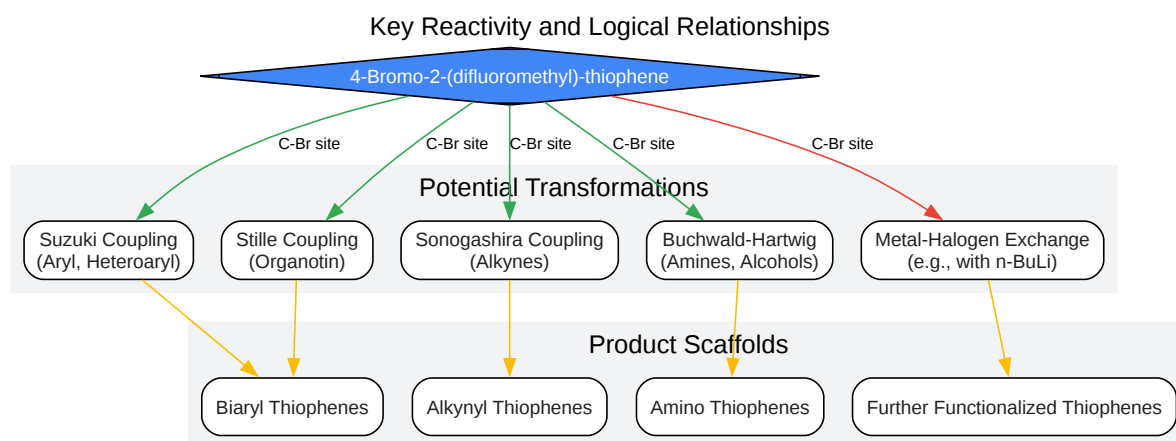
Proposed Synthesis of 4-Bromo-2-(difluoromethyl)-thiophene



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Caption: A proposed two-step synthesis pathway for the target compound.

The reactivity of this molecule is dominated by two key features: the C-Br bond and the electron-withdrawing nature of the difluoromethyl group. The bromine at the C4 position is susceptible to replacement via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), making it an excellent point for diversification. The thiophene ring itself can undergo further electrophilic substitution, although the substitution pattern is influenced by the existing groups.



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Caption: Reactivity map showing transformations at the C-Br bond.

Experimental Protocols

Proposed Synthesis Protocol (Hypothetical)

This protocol is a representative procedure based on common organic synthesis methods for analogous compounds.[10] It has not been experimentally validated for this specific molecule and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

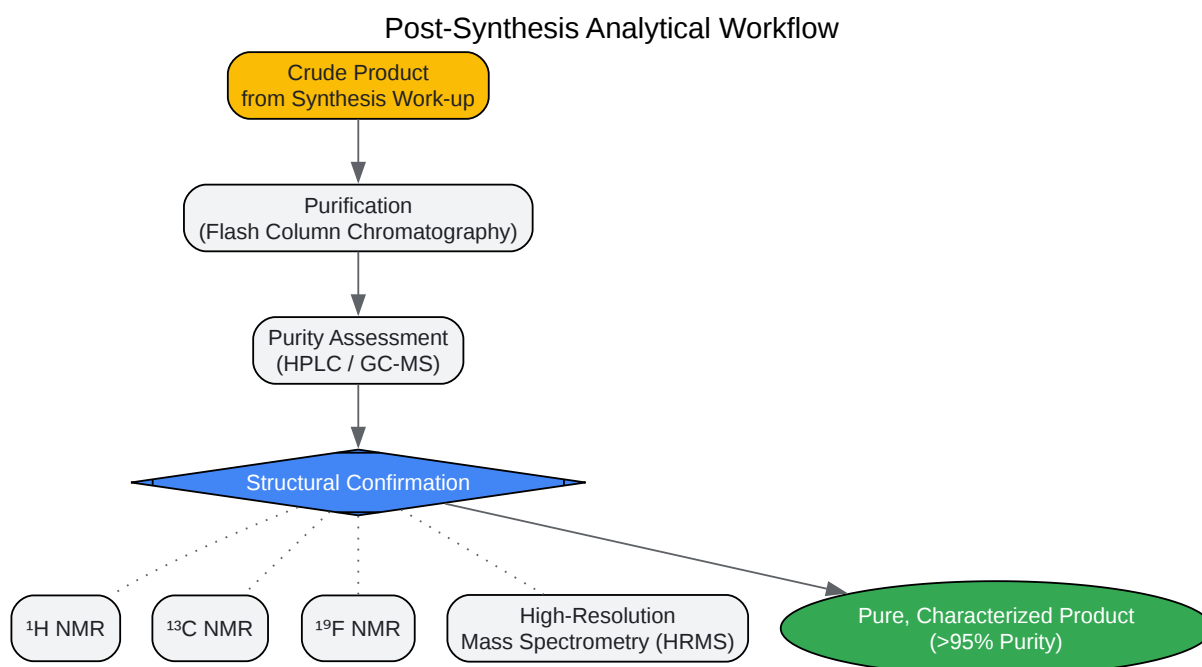
- Step 1: Synthesis of 2-(Difluoromethyl)-thiophene
 - To a stirred, cooled (0 °C) solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Argon), slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq).
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO_3) at 0 °C.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 2-(difluoromethyl)-thiophene.
- Step 2: Bromination to **4-Bromo-2-(difluoromethyl)-thiophene**
 - Dissolve the 2-(difluoromethyl)-thiophene (1.0 eq) from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (~0.4 M) in a flask protected from light.
 - Cool the solution to 0 °C.
 - Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
 - Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
 - Monitor the reaction by TLC or GC-MS.
 - Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
 - Combine the organic extracts, wash sequentially with saturated aqueous sodium thiosulfate, water, and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.

- Purify the resulting crude material via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, **4-Bromo-2-(difluoromethyl)-thiophene**.

Analytical Workflow

The identity and purity of the synthesized compound should be confirmed through a standard analytical workflow.



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Caption: A standard workflow for purification and characterization.

Safety and Handling

Detailed safety information for this specific compound is not extensively published. However, based on analogous structures (e.g., brominated and fluorinated organic compounds), appropriate precautions must be taken.^[11]^[12]

- Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.^[11] May cause respiratory irritation. Handle in accordance with good industrial hygiene and safety procedures.^[11]
- Precautionary Measures:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
 - Avoid breathing fumes, vapors, or dust.
 - Keep away from heat, sparks, and open flames.
 - Store in a cool, dry, well-ventilated place in a tightly sealed container.
 - Incompatible materials include strong oxidizing agents and strong bases.^[12]

Conclusion

4-Bromo-2-(difluoromethyl)-thiophene is a valuable and versatile chemical building block for research and development in the pharmaceutical and materials science sectors. Its well-defined reactive site at the C-Br bond allows for predictable and efficient molecular elaboration, while the difluoromethyl group offers a powerful tool for fine-tuning molecular properties. The information and protocols provided in this guide serve as a foundational resource for scientists working with this compound, enabling its effective utilization in the synthesis of novel and functional molecules.

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References

- 1. 627526-93-6 4-Bromo-2-(difluoromethyl)-thiophene AKSci 4201CH [aksci.com]
- 2. 4-Bromo-2-(difluoromethyl)thiophene | CAS 627526-93-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-Bromo-2-(difluoromethyl)thiophene | C₅H₃BrF₂S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. capotchem.com [capotchem.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. Precise equilibrium structure determination of thiophene (c-C₄H₄S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
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